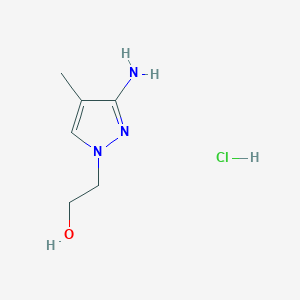

![molecular formula C8H7NO3 B1525088 [2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol CAS No. 1334148-96-7](/img/structure/B1525088.png)

[2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol

説明

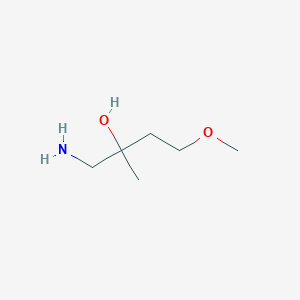

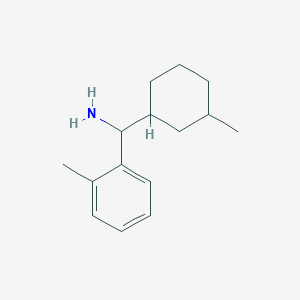

“[2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol” is an organic compound that includes a furan ring and an oxazole ring . It is related to furfuryl alcohol, which is a colorless liquid that becomes amber with age . Furfuryl alcohol has a faint odor of burning and a bitter taste .

Synthesis Analysis

Furfuryl alcohol, a related compound, is industrially manufactured by hydrogenating furfural, typically produced from waste bio-mass such as corncobs or sugar cane bagasse . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .Molecular Structure Analysis

The molecular structure of “[2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol” includes a furan ring and an oxazole ring . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen . The oxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis

Furfuryl alcohol, a related compound, undergoes many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan . Hydrolysis gives levulinic acid . Upon treatment with acids, heat and/or catalysts, furfuryl alcohol can be made to polymerize into a resin, poly(furfuryl alcohol) .科学的研究の応用

Catalytic Synthesis and Derivative Formation

- Furan-2-yl(phenyl)methanol derivatives have been used in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via the aza-Piancatelli rearrangement, demonstrating good yields, high selectivity, and low catalyst loading (B. Reddy et al., 2012).

Enzyme-Catalyzed Oxidations

- An FAD-dependent enzyme has shown capability in oxidizing [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical for polymer production, highlighting a bio-catalytic approach to FDCA synthesis with high yield (W. Dijkman et al., 2014).

Phosphomolybdic Acid in Organic Synthesis

- Phosphomolybdic acid has been used as a catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol, illustrating an efficient and selective method for generating cyclopentenone derivatives (B. Reddy et al., 2012).

Electrochemical Synthesis

- The self-supported electrochemical synthesis of 2,5-dimethoxy-2,5-dihydrofuran from furan and methanol demonstrates a high yield process without the need for added electrolyte, indicating the potential for sustainable electrochemical routes in organic synthesis (D. Horii et al., 2005).

Enantioselective Allylation

- 5-Substituted-2-furan methanols have been subjected to enantioselective carbonyl allylation, crotylation, and tert-prenylation using an iridium-catalyzed transfer hydrogenation, offering routes to optically enriched furan derivatives (Benjamin Bechem et al., 2010).

Reductive Amination

- A procedure for converting 5-(hydroxymethyl)furfural (HMF) to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol showcases a novel pathway for producing furan-based renewable building blocks, emphasizing the versatility of furan derivatives in organic synthesis (A. Cukalovic and C. Stevens, 2010).

将来の方向性

The future directions for the study of “[2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol” could include further investigation into its synthesis, chemical reactions, and potential applications. As it is related to furfuryl alcohol, which is considered a green chemical due to its production from waste bio-mass , it could also be of interest in the development of sustainable chemical processes.

特性

IUPAC Name |

[2-(furan-2-yl)-1,3-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-5-6-4-9-8(12-6)7-2-1-3-11-7/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEKJSKEVUWTFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

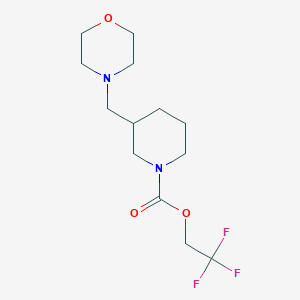

![[4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B1525008.png)

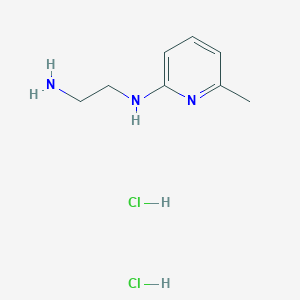

![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol hydrochloride](/img/structure/B1525020.png)

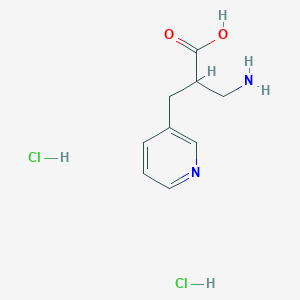

![Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1525027.png)